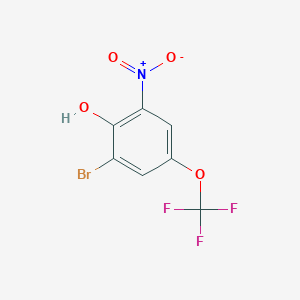

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not explicitly provided in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not documented in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- The compound is involved in stepwise versus concerted mechanisms at trigonal carbon, indicating its role in organic synthesis and reaction mechanism studies. Specifically, it's associated with the transfer of the 1,3,5-Triazinyl group between aryl oxide ions in aqueous solutions, demonstrating its potential utility in synthetic organic chemistry (Hunter et al., 1995).

Environmental Impact and Detection

- The compound is related to environmental pollution studies, particularly in the context of brominated phenols. Its presence as an intermediate in the synthesis of brominated flame retardants and degradation product of these substances implies its potential environmental impact. This further underscores the need for monitoring and understanding its behavior in the ecosystem (Koch & Sures, 2018).

- Additionally, it is associated with the development of metal-organic frameworks for sensing applications in aqueous phases, particularly for 2,4,6-Trinitrophenol (TNP). This showcases its utility in environmental monitoring and safety, as detecting pollutants like TNP is crucial for water quality management and pollution control (Nagarkar et al., 2016).

Advanced Material Synthesis

- The compound is also involved in the synthesis of specialized materials, such as the preparation of Aryltrifluoroethyl Ether Derivatives. This signifies its role in the development of novel materials with potential applications in various industries (Hai, 2008).

- Moreover, it's associated with the synthesis and investigation of spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine and its metallo compounds. These compounds have applications in fields like sensor technology, signifying the versatility of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in advanced material synthesis and its potential in developing new sensing technologies (Kamiloğlu et al., 2018).

Mecanismo De Acción

Safety and Hazards

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is classified as hazardous according to regulation (EC) No 1272/2008 [CLP] and amendments . It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPREMUOFIAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)

![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)

![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)